

1-(3-Nitrophenyl)-2-nitropropene CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Nitrophenyl)-2-nitropropene

Cat. No.: B165705

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Technical Guide: 1-(3-Nitrophenyl)-2-nitropropene

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

1-(3-Nitrophenyl)-2-nitropropene is a substituted nitroalkene with the Chemical Abstracts Service (CAS) number 134538-50-4.^{[1][2]} Its molecular structure, featuring two nitro groups—one on the aromatic ring and one on the propene chain—makes it a subject of interest in synthetic chemistry and potentially in drug discovery due to its electrophilic nature.^[1]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **1-(3-Nitrophenyl)-2-nitropropene**.

| Property | Value | Reference |
|-------------------|---|---------------------------------------|
| CAS Number | 134538-50-4 | [1][2] |
| Molecular Formula | C ₉ H ₈ N ₂ O ₄ | Derived from structure |
| Molecular Weight | 208.17 g/mol | [1] |
| InChI Key | OERQCTVLGKJURQ-FNORWQNLSA-N | [1] |
| Appearance | Likely a yellow crystalline solid | Inferred from similar compounds[3][4] |

Synthesis and Experimental Protocols

The synthesis of **1-(3-nitrophenyl)-2-nitropropene** is achieved through a Henry condensation reaction, also known as a nitroaldol reaction.[3][5] This reaction involves the base-catalyzed condensation of 3-nitrobenzaldehyde with nitroethane.[2][3] The initial product is a β -nitro alcohol, which is subsequently dehydrated to form the target nitroalkene.[3][5]

General Experimental Protocol: Henry Condensation

This protocol is adapted from established methods for the synthesis of analogous phenyl-2-nitropropenes.[3][5][6]

Materials:

- 3-Nitrobenzaldehyde[2]
- Nitroethane[2]
- Basic catalyst (e.g., n-butylamine, cyclohexylamine, or ammonium acetate)[5][6]
- Solvent (e.g., glacial acetic acid, ethanol, or a non-polar solvent for azeotropic water removal like cyclohexane)[6][7]
- Round-bottomed flask
- Reflux condenser

- Heating mantle
- (Optional) Dean-Stark apparatus for water removal[5]

Procedure (Example using Ammonium Acetate catalyst):

- A solution of 3-nitrobenzaldehyde and a molar equivalent of ammonium acetate is prepared in a suitable solvent such as glacial acetic acid or excess nitroethane.[6][7]
- Nitroethane is added to the solution.
- The reaction mixture is heated to reflux (typically around 100°C) for several hours (e.g., 5-8 hours).[6]
- During the reaction, water is formed as a byproduct and can be removed to drive the reaction to completion, for instance, by using a Dean-Stark apparatus if a suitable solvent is used.[5]
- After the reaction is complete, the mixture is cooled, which may induce crystallization of the product.[6]
- The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield **1-(3-nitrophenyl)-2-nitropropene** as a crystalline solid.[6]

Chemical Reactivity and Potential Applications

The chemical reactivity of **1-(3-nitrophenyl)-2-nitropropene** is dominated by the electron-withdrawing nature of the two nitro groups. This makes the carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack.[1]

Michael Addition Reactions

The conjugated system, activated by the nitro group on the propene moiety, makes **1-(3-nitrophenyl)-2-nitropropene** a potent Michael acceptor.[1] It can react with a variety of nucleophiles in a Michael addition reaction. This reactivity is fundamental to its potential use as a building block in organic synthesis for creating more complex molecules.[1] For instance, the addition of nitroalkanes can lead to the synthesis of 1,3-dinitro compounds.[1]

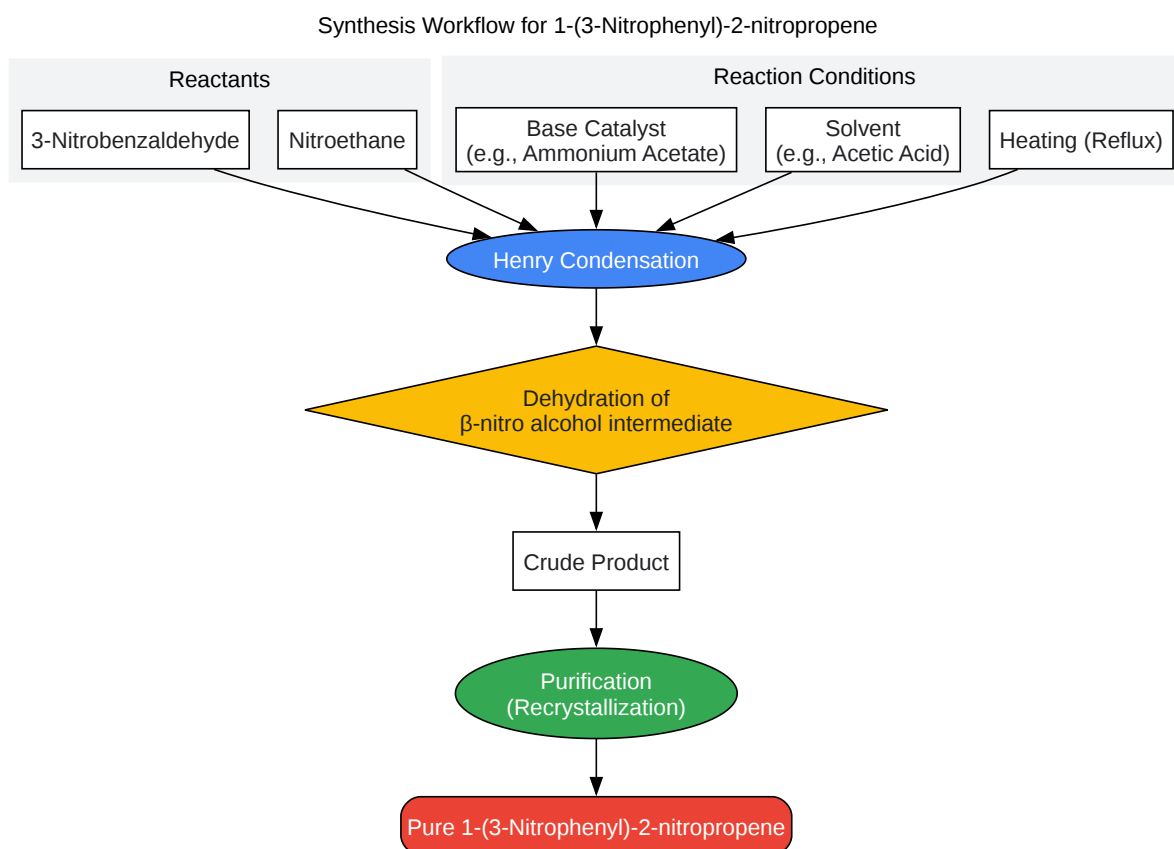
Potential in Drug Development

While specific biological activities for **1-(3-nitrophenyl)-2-nitropropene** are not detailed in the provided search results, related nitroaromatic compounds and chalcones have been investigated for various pharmacological properties. For example, 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one, a related chalcone, has shown potential anticancer, antimicrobial, and anti-inflammatory effects.[8][9] These activities are often linked to the induction of oxidative stress and modulation of cellular signaling pathways.[9] The nitro group can be enzymatically reduced within cells, generating reactive oxygen species (ROS).[9] This suggests that **1-(3-nitrophenyl)-2-nitropropene** could be a candidate for similar investigations.

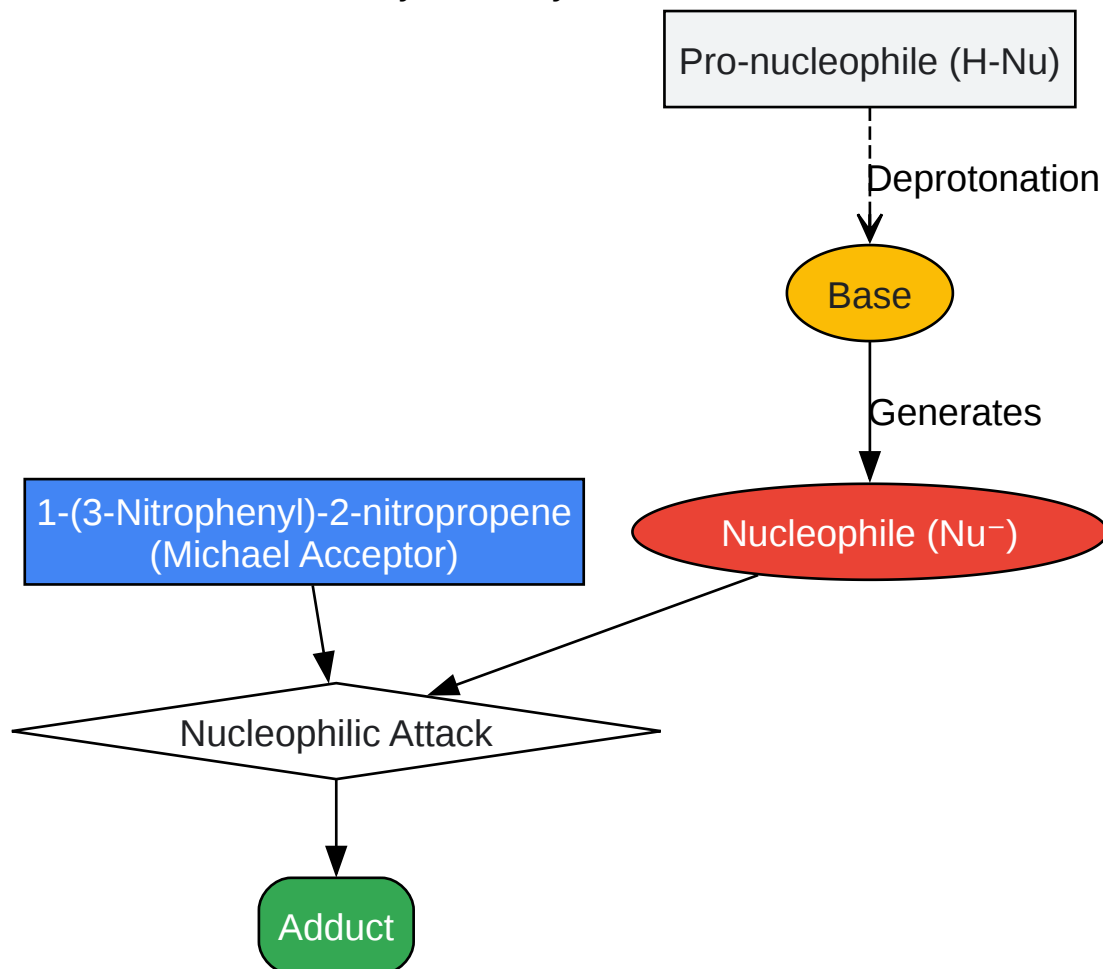
Visualizations: Workflows and Pathways

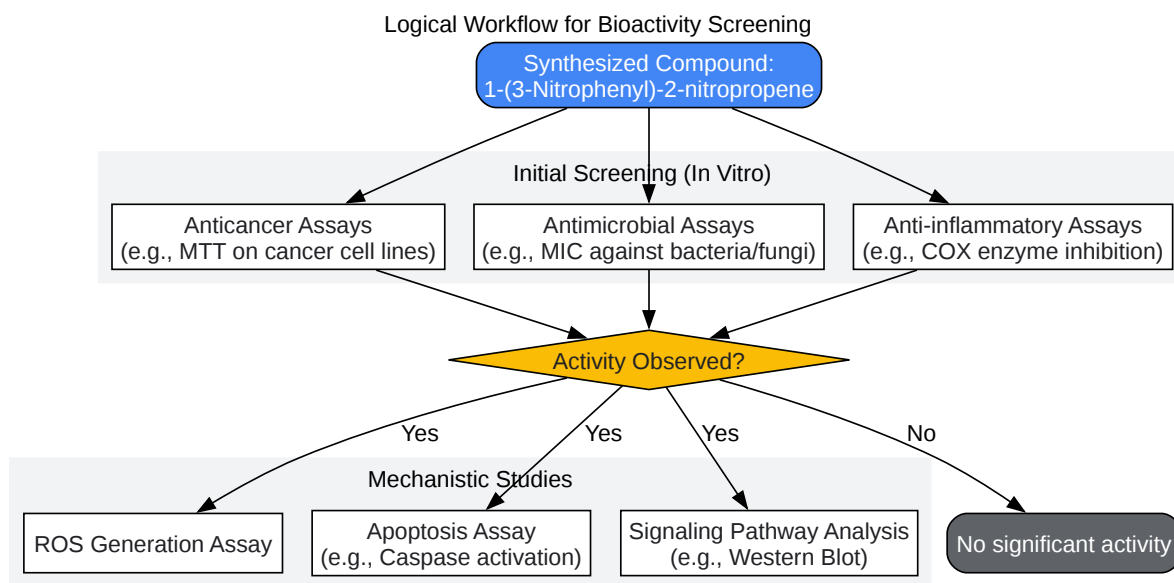
Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **1-(3-Nitrophenyl)-2-nitropropene** via the Henry condensation reaction.



Reactivity Pathway: Michael Addition





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- To cite this document: BenchChem. [1-(3-Nitrophenyl)-2-nitropropene CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165705#1-3-nitrophenyl-2-nitropropene-cas-number-lookup]

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